
Navelbine (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the vinca alkaloid family of medications, which are derived from the periwinkle plant (Catharanthus roseus). Vinorelbine works by inhibiting the growth and spread of cancer cells by interfering with their ability to divide and multiply .
Preparation Methods
Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural alkaloids extracted from the periwinkle plant. The synthetic route typically includes the following steps:
Extraction: The natural alkaloids, such as vinblastine, are extracted from the periwinkle plant.
Modification: The extracted alkaloids undergo structural modifications to produce vinorelbine.
Purification: The modified compound is purified through various chromatographic techniques to obtain vinorelbine in its pure form.
Industrial production of vinorelbine involves large-scale extraction and modification processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Vinorelbine undergoes several types of chemical reactions, including:
Oxidation: Vinorelbine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the functional groups in vinorelbine, such as reducing ketones to alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Vinorelbine can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinorelbine can produce deacetylvinorelbine, a metabolite with similar anticancer properties .
Scientific Research Applications
Vinorelbine has a wide range of scientific research applications, including:
Chemistry: Vinorelbine is used as a model compound to study the synthesis and modification of vinca alkaloids.
Biology: Vinorelbine is used to study the mechanisms of cell division and the effects of microtubule inhibition on cancer cells.
Medicine: Vinorelbine is widely used in clinical research to develop new cancer treatments.
Industry: Vinorelbine is produced on an industrial scale for use in cancer treatment.
Mechanism of Action
Vinorelbine exerts its effects by interacting with tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical for cell division, as they form the mitotic spindle that separates chromosomes during mitosis. Vinorelbine binds to tubulin and inhibits its polymerization, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the metaphase stage, ultimately causing apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Vinorelbine is part of the vinca alkaloid family, which includes other compounds such as vinblastine, vincristine, and vindesine. Compared to these compounds, vinorelbine has several unique features:
Formulation: Vinorelbine is available in both intravenous and oral formulations, providing flexibility in administration.
Similar compounds include:
Vinblastine: Used to treat Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer.
Vincristine: Used to treat acute lymphoblastic leukemia, Hodgkin’s lymphoma, and neuroblastoma.
Vindesine: Used to treat acute lymphoblastic leukemia and various solid tumors.
Vinorelbine’s unique properties and broad range of applications make it a valuable compound in cancer treatment and scientific research.
Properties
Molecular Formula |
C53H66N4O20 |
|---|---|
Molecular Weight |
1079.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |
InChI Key |
CILBMBUYJCWATM-NPJYPKOYSA-N |
Isomeric SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


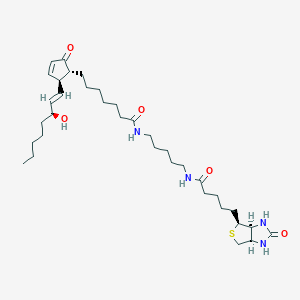
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)
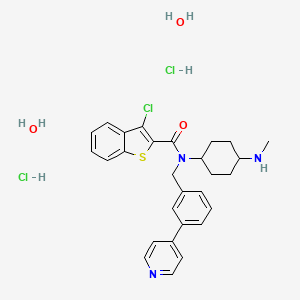
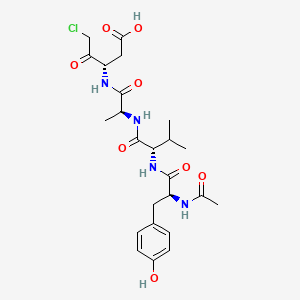
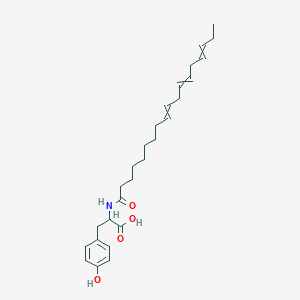
![7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768240.png)
![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
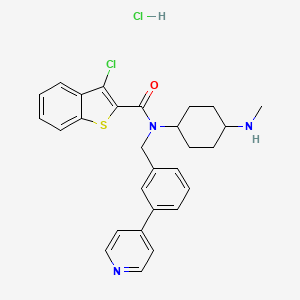
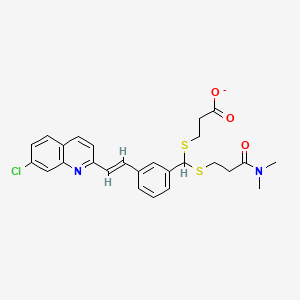
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)
![N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride](/img/structure/B10768282.png)
![(E)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768285.png)
![7-[(1S,2S)-2-[(3S)-3-Hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768289.png)
